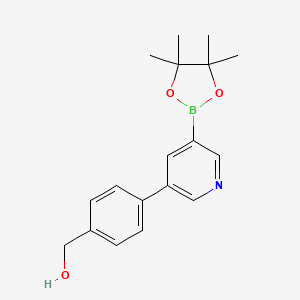

(4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)phenyl)methanol

Description

Properties

IUPAC Name |

[4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22BNO3/c1-17(2)18(3,4)23-19(22-17)16-9-15(10-20-11-16)14-7-5-13(12-21)6-8-14/h5-11,21H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWHYPTQKCHZNRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C3=CC=C(C=C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90739034 | |

| Record name | {4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90739034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171892-54-8 | |

| Record name | {4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90739034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound (4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)phenyl)methanol is a boron-containing organic compound that has garnered interest due to its potential biological activities. The presence of the boron moiety can influence various biological interactions and mechanisms. This article reviews the biological activity of this compound based on available research findings.

- Chemical Formula : CHBO

- Molecular Weight : 412.29 g/mol

- CAS Number : 1033752-94-1

Biological Activity Overview

The biological activity of this compound can be categorized into several areas including enzyme inhibition, cytotoxicity, and potential therapeutic applications.

Enzyme Inhibition

Recent studies have highlighted the compound's inhibitory effects on specific enzymes relevant to various diseases.

| Enzyme | Inhibition Type | IC Value |

|---|---|---|

| GSK-3β | Reversible | 10 - 1314 nM |

| CYP3A4 | Time-dependent | 0.34 μM |

The compound has shown significant inhibition of GSK-3β, an important target in neurodegenerative diseases and cancer therapy. The IC values indicate a range of potency depending on the specific structural modifications made to the compound .

Cytotoxicity Studies

Cytotoxicity assessments were performed using various cell lines to evaluate the safety profile of the compound.

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| HT-22 | 0.1 - 100 | >80% |

| BV-2 | 0.1 - 100 | >75% |

In these studies, the compound did not significantly decrease cell viability at concentrations up to 10 µM, indicating a favorable safety profile for further development .

Case Studies

- GSK-3β Inhibitors : A series of compounds including variations of (4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)phenyl)methanol were evaluated for their ability to inhibit GSK-3β. The most potent derivatives showed IC values as low as 10 nM, suggesting strong therapeutic potential in treating conditions like Alzheimer's disease .

- Neuroinflammation : The compound was tested for its effects on neuroinflammation markers in microglial cells. Results indicated a reduction in pro-inflammatory cytokines when treated with the compound at specific concentrations (10 µM), supporting its role as an anti-inflammatory agent .

The biological activity is hypothesized to stem from:

- Boron Interaction : Boron compounds often interact with biological systems through covalent bonding with oxygen and nitrogen atoms in biomolecules.

- Enzyme Modulation : The structural features facilitate binding to active sites of enzymes like GSK-3β and CYP enzymes, altering their activity.

Scientific Research Applications

Medicinal Chemistry

The compound's boron-containing structure is significant for drug development. Boron compounds are known to interact with biological systems in unique ways:

- Anticancer Agents : Boron compounds have been explored as potential anticancer agents due to their ability to target specific cellular pathways. The incorporation of the pyridine moiety may enhance selectivity towards cancer cells .

- Neuroprotective Effects : Research indicates that certain boron compounds exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

Organic Synthesis

The presence of the dioxaborolane group makes this compound an excellent candidate for various synthetic methodologies:

- Cross-Coupling Reactions : The compound can serve as a boron source in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .

- Borylation Reactions : It can facilitate borylation at benzylic C-H bonds, allowing for the functionalization of aromatic compounds .

Materials Science

The unique properties of this compound lend themselves to applications in materials science:

- Polymer Chemistry : The incorporation of boron into polymers can enhance their thermal and mechanical properties. This compound could be used as a monomer or additive in polymer formulations .

- Nanomaterials : Boron-containing compounds are also being investigated for their role in the development of nanomaterials with specific electronic or optical properties .

Case Studies

Several studies have demonstrated the utility of boron-containing compounds similar to (4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)phenyl)methanol:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related boronic esters, focusing on reactivity , physicochemical properties , and applications .

Structural Analogues

Key Differences and Trends

In contrast, thiophene-based analogues (e.g., 1310384-43-0) exhibit electron-rich behavior, altering reactivity in metal-catalyzed reactions . Halogen substituents (e.g., Cl in 3-Chloro-5-(...)benzenemethanol) increase oxidative stability and direct regioselectivity in subsequent functionalization .

Solubility and Stability: The methanol group in the target compound enhances solubility in polar solvents (e.g., methanol, DMSO) compared to non-hydroxylated analogues like 3-Fluoro-5-(...)pyridine . Storage conditions vary: The target compound requires refrigeration (2–8°C), while simpler derivatives (e.g., 302348-51-2) are stable at room temperature under inert atmospheres .

Synthetic Utility: The pyridine-phenyl backbone in the target compound enables bidirectional coupling, making it valuable for constructing complex heteroaromatic systems in drug discovery (e.g., antimalarial quinolones, as seen in ) . Chlorinated derivatives (e.g., 3-Chloro-5-(...)benzenemethanol) are preferred in reactions requiring inert conditions due to reduced boronic ester hydrolysis .

Research Findings

- Synthesis: The target compound can be synthesized via Suzuki-Miyaura coupling between a pyridine boronic ester and a brominated phenylmethanol precursor, analogous to methods described for 4-ethoxyquinoline derivatives () .

- Reduction Steps : NaBH₄/BF₃·OEt₂-mediated reductions () are applicable for converting ketone intermediates (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride) to alcohol derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)phenyl)methanol generally involves multi-step synthetic strategies, combining boronic ester formation with functionalization of the pyridine and phenylmethanol moieties.

Formation of the Boronic Ester:

The core boronic ester group, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is typically introduced via borylation of an aryl halide precursor (e.g., bromopyridine or bromophenyl derivatives) using bis(pinacolato)diboron under palladium catalysis. This step is crucial to install the boronate ester functionality with high regioselectivity.Coupling of Pyridine and Phenylmethanol Units:

The pyridine ring substituted with the boronic ester is then coupled to a phenylmethanol derivative. This can be achieved via Suzuki-Miyaura cross-coupling reactions using palladium catalysts, where the boronic ester reacts with an aryl halide bearing the methanol substituent.Functional Group Transformations:

The methanol group on the phenyl ring can be introduced or modified through reduction of aldehyde precursors or direct hydroxymethylation reactions, depending on the starting materials.

- Catalysts: Palladium complexes such as Pd(PPh3)4 or Pd(dppf)Cl2 are commonly used.

- Bases: Potassium carbonate (K2CO3), sodium carbonate (Na2CO3), or cesium carbonate (Cs2CO3).

- Solvents: Mixtures of water with organic solvents like tetrahydrofuran (THF), dioxane, or toluene.

- Temperature: Reactions are typically conducted at 80–100 °C.

- Atmosphere: Inert atmosphere (nitrogen or argon) to avoid oxidation of sensitive intermediates.

Industrial Production Methods

On an industrial scale, the synthesis of (4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)phenyl)methanol is optimized for yield, purity, and reproducibility.

Continuous Flow Reactors:

Use of continuous flow technology allows precise control over reaction parameters, improved heat and mass transfer, and scalability. This helps maintain the integrity of the boronic ester group and minimizes side reactions.Automated Synthesis Platforms:

Automated systems facilitate multi-step synthesis with real-time monitoring, ensuring consistent quality and minimizing batch-to-batch variation.Purification:

Industrial purification often involves crystallization or preparative chromatography to isolate the target compound with high purity.

Reaction Mechanism and Chemical Considerations

The boronic ester group in (4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)phenyl)methanol is reactive towards transition metal catalysts, enabling cross-coupling reactions through the following mechanism:

Transmetalation:

The boronic ester transfers its aryl group to the palladium catalyst after oxidative addition of the aryl halide.Reductive Elimination:

Formation of the new carbon–carbon bond occurs, regenerating the palladium catalyst.

The methanol group on the phenyl ring can undergo further chemical transformations such as oxidation to aldehydes or acids, or substitution reactions depending on synthetic needs.

Data Table Summarizing Preparation Parameters

| Parameter | Typical Conditions / Values | Notes |

|---|---|---|

| Starting Materials | Aryl halides (bromopyridine, bromophenylmethanol) | Purity >98% recommended |

| Borylation Catalyst | Pd(dppf)Cl2, Pd(PPh3)4 | 1–5 mol% loading |

| Borylation Reagent | Bis(pinacolato)diboron | Stoichiometric or slight excess |

| Base | K2CO3, Cs2CO3, Na2CO3 | 2 equivalents |

| Solvent | THF, dioxane, toluene + water | Mixed solvent systems preferred |

| Temperature | 80–100 °C | Controlled heating |

| Atmosphere | Nitrogen or Argon | To prevent oxidation |

| Reaction Time | 6–24 hours | Depends on scale and catalyst efficiency |

| Purification | Column chromatography, crystallization | Yields typically 60–85% |

| Scale | Laboratory to multi-kilogram | Industrial scale uses continuous flow |

Research Findings and Literature Insights

- The boronic ester moiety in this compound is stable under typical Suzuki-Miyaura coupling conditions, enabling its use as a versatile building block in complex molecule synthesis.

- Optimization of catalyst loading and base choice significantly affects yield and selectivity.

- The presence of the pyridine ring influences electronic properties, which can affect reaction kinetics and product stability.

- Industrial processes emphasize minimizing moisture and oxygen exposure to preserve boronic ester integrity.

- Recent studies highlight the use of microwave-assisted synthesis to reduce reaction times and improve yields for boronic ester-containing compounds.

Q & A

Q. What are the optimal synthetic routes for preparing (4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)phenyl)methanol?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling between a boronic ester intermediate and a halogenated pyridine derivative. For example:

- Step 1 : Prepare the boronic ester precursor (e.g., 4-hydroxymethylphenylboronic acid pinacol ester) using Pd-catalyzed coupling with 3-bromo-5-pyridinylboronic ester derivatives .

- Step 2 : Optimize reaction conditions (e.g., Pd(PPh₃)₄ as catalyst, Na₂CO₃ as base, DMF/H₂O solvent at 80°C for 12 hours) to achieve >85% yield .

- Key Data :

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Solvent System | DMF/H₂O (3:1) |

| Reaction Temperature | 80°C |

| Yield | 85–90% |

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Confirm the presence of the dioxaborolane ring (δ 1.3 ppm for methyl groups) and pyridine protons (δ 8.2–9.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., C₁₉H₂₃BNO₃: calculated 340.1824, observed 340.1821) .

- X-ray Crystallography : Resolve the spatial arrangement of the boronate ester and methanol groups for structural validation .

Q. What are common challenges in handling this compound during experiments?

- Methodological Answer :

- Hydrolysis Sensitivity : The dioxaborolane group hydrolyzes in protic solvents (e.g., MeOH, H₂O). Store under inert gas (N₂/Ar) and use anhydrous solvents .

- Purification Difficulty : Column chromatography (silica gel, hexane/EtOAc gradient) is required to separate byproducts from the polar methanol group .

Advanced Research Questions

Q. How does the electronic structure of the dioxaborolane group influence reactivity in cross-coupling reactions?

- Methodological Answer : The boron center in the dioxaborolane group acts as a Lewis acid, facilitating transmetallation in Suzuki-Miyaura reactions. Computational studies (DFT) reveal:

- Electron-Deficient Boron : Enhances interaction with Pd catalysts, accelerating coupling rates .

- Steric Effects : The tetramethyl groups reduce undesired side reactions (e.g., protodeboronation) by shielding the boron center .

Q. What strategies can resolve contradictions in biological activity data for analogs of this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing methanol with acetyl or amino groups) and compare IC₅₀ values in kinase inhibition assays .

- Solubility Optimization : The methanol group improves aqueous solubility but may reduce membrane permeability. Use logP measurements (e.g., shake-flask method) to balance hydrophilicity .

Q. How can researchers investigate the compound’s electronic effects on charge-transfer properties?

- Methodological Answer :

- UV-Vis Spectroscopy : Measure absorption maxima (λmax) in solvents of varying polarity to assess intramolecular charge transfer (ICT) between the pyridine and boronate groups .

- Electrochemical Analysis : Cyclic voltammetry (CV) reveals oxidation/reduction potentials linked to the boron center’s electron-withdrawing effect .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.